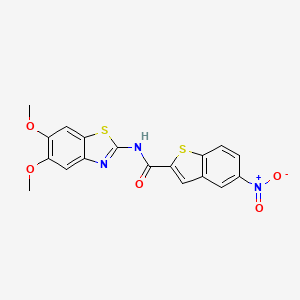

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the family of benzothiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused with a benzene ring, and a nitrobenzo[b]thiophene moiety

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S2/c1-25-12-7-11-15(8-13(12)26-2)28-18(19-11)20-17(22)16-6-9-5-10(21(23)24)3-4-14(9)27-16/h3-8H,1-2H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFSBZJQOUBDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.

Formation of the Nitrobenzo[b]thiophene Moiety: This step involves the nitration of benzo[b]thiophene using a mixture of concentrated sulfuric acid and nitric acid.

Coupling Reaction: The final step involves coupling the synthesized thiazole derivative with the nitrobenzo[b]thiophene moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- N-(6-chlorobenzo[d]thiazol-2-yl)-benzo[d]thiazole-6-carboxamide

- N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its distinct structure contributes to its diverse range of applications and its potential as a bioactive compound.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by the presence of a benzothiazole moiety and a nitro group, which are known to influence its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O5S. Its structure includes:

- Benzothiazole moiety : Known for its antimicrobial and anticancer properties.

- Nitro group (-NO2) : Enhances biological activity through potential reduction to form reactive intermediates.

- Carboxamide group (-C(=O)NH2) : Contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitrofuran moiety can generate ROS upon reduction, leading to oxidative stress that damages cellular components such as DNA and proteins.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

- DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially disrupting replication and transcription processes .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

- Cell Line Testing : In vitro studies have demonstrated cytotoxicity against various cancer cell lines including A549 (lung cancer) and HCC827 .

- Mechanism : The compound's ability to induce apoptosis in cancer cells has been linked to its ROS generation and DNA interaction capabilities.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

- Testing Against Pathogens : It has been evaluated against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), demonstrating effective inhibition of growth .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique properties of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | Benzothiazole + Nitrofuran | Antibacterial | Lacks methoxy substituents |

| N-(4-methylbenzothiazol-2-yl)-5-nitrofuran-2-carboxamide | Benzothiazole + Nitrofuran | Anticancer | Methyl substitution alters activity |

| N-(6-methoxybenzothiazol-2-yl)-4-nitroaniline | Benzothiazole + Nitroaniline | Antimicrobial | Different aromatic system impacts solubility |

The presence of methoxy groups in our compound enhances its solubility and bioavailability compared to others.

Case Studies

Recent studies have focused on optimizing the structure of similar compounds for enhanced efficacy:

- Study on Antitumor Activity : Compounds with structural similarities were tested on multiple lung cancer cell lines. Results indicated that modifications in substituents significantly impacted cytotoxicity profiles .

- Antimicrobial Evaluation : Various derivatives were assessed for their ability to inhibit bacterial growth using broth microdilution methods, confirming the importance of functional groups in determining activity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

The compound can be synthesized via benzothiazole functionalization and carboxamide coupling. A standard approach involves:

- Step 1 : Reacting 5,6-dimethoxy-1,3-benzothiazol-2-amine with activated carboxylic acid derivatives (e.g., 5-nitro-1-benzothiophene-2-carbonyl chloride) in pyridine or DMF under reflux .

- Step 2 : Purification via column chromatography or recrystallization (e.g., from methanol) to isolate the product.

- Validation : Confirm purity using TLC and characterize via FT-IR (amide C=O stretch ~1650–1700 cm⁻¹) and elemental analysis .

Advanced: How can researchers optimize regioselectivity during nitration of the benzothiophene moiety?

Nitration at the 5-position of benzothiophene requires careful control of reaction conditions:

- Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration.

- Monitor reaction progress with HPLC to isolate the desired nitro isomer.

- Computational modeling (e.g., DFT) can predict electron-deficient regions to guide reagent choice .

Basic: What spectroscopic techniques are essential for structural confirmation?

- FT-IR : Identify amide bonds (C=O, N-H stretches) and nitro groups (asymmetric/symmetric NO₂ stretches ~1520–1350 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm methoxy protons (~δ 3.8–4.0 ppm) and benzothiophene/benzothiazole aromatic patterns .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% deviation .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

- Grow single crystals via slow evaporation (e.g., methanol/chloroform mixtures) .

- Perform X-ray diffraction to analyze intermolecular interactions (e.g., hydrogen bonds between amide N-H and nitro O atoms) .

- Compare experimental data with computational crystal packing predictions (e.g., Mercury software) .

Basic: Which microbial strains are suitable for preliminary antibacterial screening?

- Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) bacteria are standard targets .

- Use agar dilution or broth microdilution assays at concentrations of 10–100 µg/mL.

Advanced: How can researchers investigate the compound’s mechanism of action against bacterial targets?

- Enzyme Inhibition Assays : Test inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via spectrophotometric NADH oxidation .

- Genetic Knockouts : Compare activity against wild-type vs. PFOR-deficient bacterial strains .

- Molecular Docking : Simulate binding interactions with PFOR’s active site using AutoDock Vina .

Basic: How should researchers address discrepancies in biological activity across studies?

- Purity Validation : Re-analyze compound purity via HPLC (>95%) and confirm absence of degradation products .

- Standardized Protocols : Use CLSI/M07-A11 guidelines for antimicrobial assays to minimize inter-lab variability .

- Control Experiments : Test against reference antibiotics (e.g., ciprofloxacin) to validate assay conditions .

Advanced: What strategies identify structure-activity relationships (SAR) for derivatives?

- Substituent Variation : Synthesize analogs with methoxy → ethoxy or nitro → cyano substitutions to assess electronic effects .

- Biological Profiling : Compare IC₅₀ values against enzyme targets (e.g., PFOR) and correlate with Hammett σ constants .

- Pharmacophore Mapping : Use Schrödinger’s Phase to define critical hydrogen bond acceptors (e.g., nitro groups) .

Basic: What analytical methods assess compound stability under storage conditions?

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track nitro group reduction by NMR .

Advanced: How can metabolic pathways be elucidated in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.